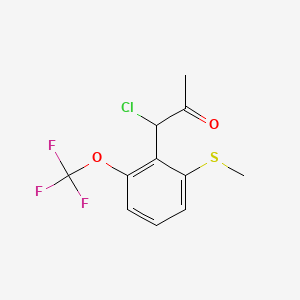

1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one

Description

1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with methylthio (SMe) and trifluoromethoxy (OCF₃) groups at the 2- and 6-positions, respectively. The chloro substituent on the ketone-bearing carbon enhances its reactivity in nucleophilic substitution or elimination reactions.

Properties

Molecular Formula |

C11H10ClF3O2S |

|---|---|

Molecular Weight |

298.71 g/mol |

IUPAC Name |

1-chloro-1-[2-methylsulfanyl-6-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3O2S/c1-6(16)10(12)9-7(17-11(13,14)15)4-3-5-8(9)18-2/h3-5,10H,1-2H3 |

InChI Key |

WEELYTOKCMCFHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1SC)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Substituted Acetophenone Precursor

The starting material is generally 2-(methylthio)-6-(trifluoromethoxy)acetophenone or a closely related derivative. Such substituted acetophenones can be synthesized via:

- Electrophilic aromatic substitution reactions introducing methylthio and trifluoromethoxy groups on a phenyl ring.

- Cross-coupling reactions or nucleophilic aromatic substitution to install the trifluoromethoxy group.

- Methylthiolation via nucleophilic substitution or thiolation of halogenated precursors.

Literature suggests that the trifluoromethoxy substituent significantly affects the electronic properties of the aromatic ring, influencing subsequent reactivity.

α-Chlorination of the Acetophenone Derivative

The key step is the α-chlorination of the acetophenone derivative to yield the target compound:

- Reagents: Chlorinating agents such as thionyl chloride (SOCl₂), iron(III) chloride (FeCl₃), or other electrophilic chlorinating sources.

- Conditions: Reactions are typically conducted under controlled temperatures (0 °C to room temperature) and in inert or aprotic solvents like chloroform, acetone, or ethanol.

- Catalysts: Iron(III) chloride has been reported as an efficient catalyst for α-chlorination when combined with oxidants such as phenyliodonium diacetate, providing mild and scalable reaction conditions.

- Mechanism: The reaction proceeds via enol or enolate intermediates, which undergo electrophilic attack by the chlorinating agent to form the α-chloroketone.

A representative procedure is as follows:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Dissolution | Acetophenone derivative dissolved in chloroform | Homogeneous reaction mixture |

| Addition of chlorinating agent | Thionyl chloride added dropwise at 0 °C | Formation of α-chloroketone |

| Stirring | Stirring at room temperature overnight | Completion of chlorination |

| Workup | Evaporation of excess reagents under vacuum, washing with diethyl ether | Isolation of crude product |

| Purification | Recrystallization from chloroform or DMSO | Pure this compound |

This method aligns with procedures reported for structurally similar compounds, ensuring good yields and purity.

Alternative Synthetic Routes and Variations

Halogenation Using Iron(III) Catalysts

A novel and efficient method involves the use of iron(III) chloride as a halogen source with phenyliodonium diacetate as an oxidant. This method offers:

- Mild reaction conditions.

- Environmentally friendly reagents.

- Scalability for gram-scale synthesis.

This approach has been demonstrated for α-halogenated ketones structurally related to the target compound, suggesting applicability for this compound.

Use of Thionyl Chloride and Hydrazone Intermediates

In some synthetic schemes, hydrazone intermediates derived from acetophenone derivatives are chlorinated using thionyl chloride at low temperatures, followed by stirring at room temperature to yield α-chlorinated products. This method involves:

- Formation of hydrazones by reaction with ethyl hydrazinecarboxylate.

- Chlorination with thionyl chloride at 0 °C.

- Removal of excess reagents and purification by recrystallization.

Though primarily applied to other substituted acetophenones, this method could be adapted for the target compound with appropriate modifications.

Purification and Characterization

- Purification: Recrystallization from solvents such as chloroform or dimethyl sulfoxide (DMSO) is standard to achieve high purity.

- Chromatography: Column chromatography may be employed depending on the scale and impurity profile.

- Characterization: NMR spectroscopy, mass spectrometry, and melting point determination confirm structure and purity.

Data Summary Table for Preparation

| Parameter | Details |

|---|---|

| Starting Material | 2-(Methylthio)-6-(trifluoromethoxy)acetophenone |

| Key Reagents | Thionyl chloride, iron(III) chloride, phenyliodonium diacetate |

| Solvents | Chloroform, acetone, ethanol, DMSO |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | Several hours to overnight |

| Workup | Vacuum evaporation, washing with diethyl ether |

| Purification Methods | Recrystallization, chromatography |

| Yield Range | Generally good yields (60-90%) depending on method and scale |

| Molecular Weight (target) | Approx. 282.71 g/mol (based on similar compounds) |

| Functional Groups | α-Chloroketone, methylthio, trifluoromethoxy aromatic substituents |

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The ketone group in the propan-2-one backbone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: NaBH4, LiAlH4

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amines, thiols derivatives

Scientific Research Applications

1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group and the trifluoromethoxy group can enhance the compound’s ability to interact with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

Key Structural Analogs:

1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one (CAS: 1806557-19-6)

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one

Comparative Analysis:

Key Observations:

- Substituent Position and Electronic Effects: The target compound’s trifluoromethoxy group (OCF₃) at position 6 is a stronger electron-withdrawing group than the difluoromethoxy (OCF₂H) in the analog . This increases the phenyl ring’s deactivation, reducing susceptibility to electrophilic attacks compared to the difluoro variant. The chlorothiophene analog replaces the phenyl ring with a thiophene, introducing sulfur’s resonance effects and altering solubility and conjugation pathways.

- Molecular Weight and Functional Groups: The target compound’s molecular weight (~298.7 g/mol) is higher than the difluoro analog (280.72 g/mol) due to the additional fluorine in OCF₃ and adjusted hydrogen count. The enone system in the chlorothiophene derivative enables conjugation, favoring reactions like Michael additions, unlike the ketone-centric reactivity of the target compound.

Reactivity and Application Considerations

- Trifluoromethoxy vs. Difluoromethoxy :

- Thiophene vs.

- Methylthio Group Impact :

- The SMe group in both phenyl-based compounds could facilitate thioether oxidation to sulfoxides or sulfones, altering reactivity pathways in downstream modifications.

Limitations and Data Gaps

- Physical Properties : Melting/boiling points, solubility, and stability data are unavailable for all compounds, limiting direct comparisons.

Biological Activity

1-Chloro-1-(2-(methylthio)-6-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with a complex molecular structure that includes a chlorine atom, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 282.71 g/mol . This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and interactions with various biological pathways.

The unique combination of functional groups in this compound enhances its reactivity and potential applications in pharmacology and biochemistry. The presence of the trifluoromethoxy group is particularly notable as it often influences the biological activity of compounds by modulating their interaction with biological targets.

Biological Activity Overview

This compound exhibits significant biological activities, which can be summarized as follows:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could have implications in therapeutic applications.

- Antiproliferative Effects : Preliminary studies suggest that this compound may possess antiproliferative properties, making it a candidate for cancer research.

- Mechanisms of Action : The specific mechanisms through which this compound interacts with molecular targets are still being elucidated, but initial findings indicate that it may inhibit or activate certain pathways crucial for cellular function.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various compounds related to this compound. For example, compounds with similar structural features demonstrated significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds ranged from 10 to 33 nM, indicating potent antiproliferative effects .

Mechanistic Studies

Research indicates that compounds similar to this compound can interact with tubulin, leading to destabilization of microtubules and subsequent apoptosis in cancer cells. This mechanism is critical for the development of new anticancer agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

| Compound Name | Molecular Formula | Biological Activity | Remarks |

|---|---|---|---|

| This compound | C11H10ClF3OS | Enzyme inhibition, Antiproliferative | Potential anticancer agent |

| 1-Chloro-1-(3-(methylthio)-5-(trifluoromethyl)phenyl)propan-2-one | C11H10ClF3OS | Moderate antiproliferative | Similar structure |

| 2-Methylthio-6-trifluoromethylacetophenone | C10H9F3OS | Weak antiproliferative | Lacks chlorine substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.